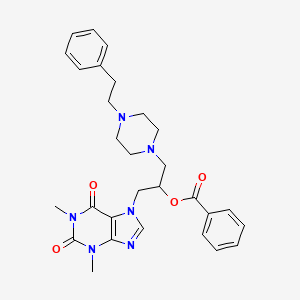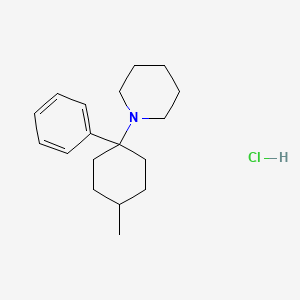
Oxovanadium--hydrogen fluoride (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxovanadium–hydrogen fluoride (1/2) is a compound that combines oxovanadium with hydrogen fluoride in a 1:2 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen fluoride (1/2) typically involves the reaction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant container due to the corrosive nature of hydrogen fluoride. The general reaction can be represented as:
V2O5+2HF→2VOF2+H2O
Industrial Production Methods: Industrial production of oxovanadium–hydrogen fluoride (1/2) follows similar synthetic routes but on a larger scale. The process involves the careful handling of hydrogen fluoride and the use of specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Oxovanadium–hydrogen fluoride (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The fluoride ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as water (H₂O), ammonia (NH₃), and various organic ligands can be used under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state vanadium compounds such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution: Various vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Oxovanadium–hydrogen fluoride (1/2) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxovanadium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, affecting their activity and function.
Pathways Involved: It can induce apoptosis in cancer cells through the mitochondrial-dependent apoptosis pathway and arrest the cell cycle at the G0/G1 phase through the p16-cyclin D1-CDK4-p-Rb pathway
Vergleich Mit ähnlichen Verbindungen
Oxovanadium–hydrogen fluoride (1/2) can be compared with other similar compounds, such as:
Oxovanadium(IV) complexes: These complexes have similar catalytic and biological activities but differ in their ligand structures and specific applications
Vanadium(V) oxide (V₂O₅): This compound is a common oxidation product of oxovanadium–hydrogen fluoride (1/2) and is widely used as a catalyst and in materials science.
Vanadium(III) oxide (V₂O₃): A reduction product of oxovanadium–hydrogen fluoride (1/2), used in various industrial applications.
Eigenschaften
CAS-Nummer |
13814-83-0 |
|---|---|
Molekularformel |
F2H2OV |
Molekulargewicht |
106.954 g/mol |
IUPAC-Name |
oxovanadium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.V/h2*1H;; |
InChI-Schlüssel |
MOSUTTQKQPKTHI-UHFFFAOYSA-N |
Kanonische SMILES |
O=[V].F.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


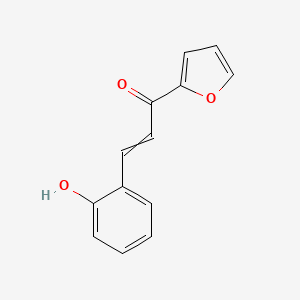
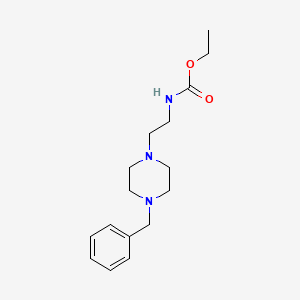

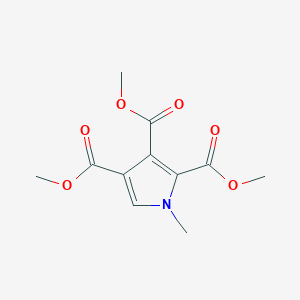
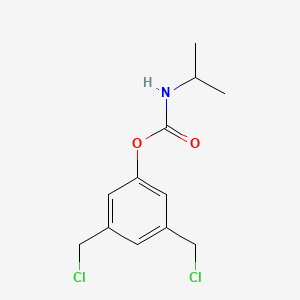
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
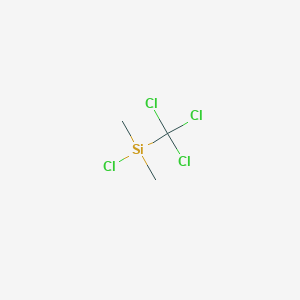
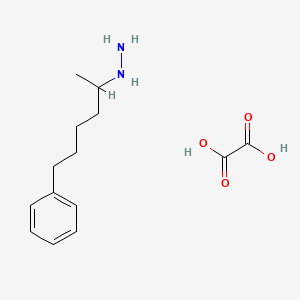


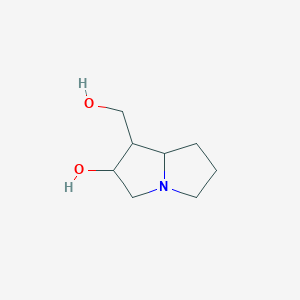
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
